3-Bromo-1,5-naphthyridin-4-amine
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Overview
Description
3-Bromo-1,5-naphthyridin-4-amine is a heterocyclic compound with the molecular formula C8H6BrN3 It is a derivative of 1,5-naphthyridine, which is a bicyclic structure containing two nitrogen atoms in the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,5-naphthyridin-4-amine typically involves the bromination of 1,5-naphthyridine derivatives. One common method is the reaction of 1,5-naphthyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to maintain product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,5-naphthyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Cross-Coupling: Palladium catalysts, often in the presence of phosphine ligands and bases like potassium carbonate.
Major Products Formed
Substitution Products: Amino or thiol derivatives of 1,5-naphthyridine.
Oxidation Products: Oxidized forms of the naphthyridine ring.
Coupling Products: Biaryl or heteroaryl derivatives.
Scientific Research Applications
3-Bromo-1,5-naphthyridin-4-amine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antimicrobial compounds.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-Bromo-1,5-naphthyridin-4-amine in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: The parent compound, lacking the bromine and amine groups.
3-Chloro-1,5-naphthyridin-4-amine: A similar compound with a chlorine atom instead of bromine.
3-Iodo-1,5-naphthyridin-4-amine: An iodine-substituted analogue.
Uniqueness
3-Bromo-1,5-naphthyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogues
Properties
IUPAC Name |
3-bromo-1,5-naphthyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-5-4-12-6-2-1-3-11-8(6)7(5)10/h1-4H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQBIXVPVAJIPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2N=C1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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